molecular formula C20H17N3O2S2 B2544839 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 2320726-48-3

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide

Cat. No.: B2544839
CAS No.: 2320726-48-3
M. Wt: 395.5
InChI Key: GVXUABZLIKYTEK-UHFFFAOYSA-N
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Description

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of phosphoinositide 3-kinase (PI3K) enzymes .

Biochemical Analysis

Biochemical Properties

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s thiazole ring structure allows it to bind effectively to these biomolecules, modulating their activity and influencing downstream signaling events . Additionally, it has been observed to interact with DNA and RNA polymerases, affecting gene transcription and replication processes .

Cellular Effects

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks). These pathways are critical for cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide involves its binding interactions with key biomolecules. The thiazole ring structure enables the compound to inhibit specific enzymes, such as kinases, by occupying their active sites and preventing substrate binding . This inhibition leads to alterations in phosphorylation states of various proteins, thereby modulating signaling pathways and cellular responses. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are consistent across both in vitro and in vivo models, highlighting the compound’s potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular signaling and promote cell survival . At higher doses, it can induce cytotoxic effects, leading to cell death and tissue damage . These threshold effects are important for determining the therapeutic window and potential toxicity of the compound in clinical settings.

Metabolic Pathways

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1-phenylmethanesulfonamide is critical for its activity and function. The compound is primarily localized to the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide typically involves multiple steps starting from commercially available substancesKey steps involve cyclization reactions, nucleophilic substitutions, and sulfonamide formation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of high-throughput screening techniques and automated synthesis platforms to ensure consistency and scalability. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .

Scientific Research Applications

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with biological macromolecules, particularly enzymes and receptors.

    Medicine: It has potential therapeutic applications as an inhibitor of PI3K enzymes, which are involved in various signaling pathways related to cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives with different substituents on the core structure. Examples include:

Uniqueness

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern, which confers distinct biological activities and binding affinities. The presence of the sulfonamide group is particularly important for its inhibitory activity against PI3K enzymes, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-14-12-16(19-22-18-8-5-11-21-20(18)26-19)9-10-17(14)23-27(24,25)13-15-6-3-2-4-7-15/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXUABZLIKYTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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